Quetiapine Impurity-N, chemically known as N-methyl-2-pyrrolidinone (NMP) impurity, is a novel impurity identified in Quetiapine bulk drug substance. [] While not inherently part of the Quetiapine molecule, it can arise during the drug manufacturing process. Identification and characterization of such impurities are crucial for ensuring drug quality and safety. []
Quetiapine Impurity-N arises during the synthesis of quetiapine fumarate, where various by-products and degradation products can form. The classification of this impurity falls under pharmaceutical impurities, which are categorized based on their origin (e.g., synthetic intermediates, degradation products) and their potential impact on drug safety and efficacy. Quetiapine Impurity-N has been identified alongside other impurities through methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .
The synthesis of Quetiapine Impurity-N involves several steps that typically include the reaction of key precursors under specific conditions. Various synthetic routes have been explored to isolate and characterize this impurity. For instance, the synthesis process may involve the use of oxidizing agents to produce specific oxidation products such as Quetiapine N-oxide and Quetiapine S-oxide, which are related to Quetiapine Impurity-N .
The molecular weight of Quetiapine Impurity-N can be determined using mass spectrometry, revealing its composition and structural characteristics. For example, some related impurities have been identified with m/z values indicating the presence of nitrogen-containing rings typical in quetiapine's structure .
Quetiapine Impurity-N can participate in various chemical reactions, particularly oxidation reactions that may lead to further degradation or transformation into other impurities. The formation pathways often involve:
The characterization of these reactions typically involves monitoring reactants and products using HPLC coupled with mass spectrometry to identify and quantify the impurities formed during synthesis or degradation processes .
Quetiapine Impurity-N may exhibit distinct physical properties such as:
Chemical properties include stability under various conditions (e.g., heat, light) and reactivity towards common reagents used in pharmaceutical formulations. Stability studies indicate that some impurities may degrade under oxidative stress but remain stable under acidic or basic conditions .
Quetiapine Impurity-N serves primarily as a subject of study within pharmaceutical research focused on drug purity and quality assurance. Its analysis helps ensure that pharmaceutical formulations meet regulatory standards for safety and efficacy. Additionally, understanding these impurities aids in developing improved synthetic routes for quetiapine that minimize by-product formation.
Quetiapine Impurity-N is classified as a nitrosamine drug substance-related impurity (NDSRI) within modern pharmacopoeial frameworks, specifically linked to the manufacturing process of Quetiapine Fumarate [2]. Its structural complexity distinguishes it from simpler nitrosamine impurities, featuring two piperazine moieties connected through polyether chains to the central dibenzothiazepine pharmacophore. This configuration meets the European Pharmacopoeia (EP) criteria for "Specified Impurities," where it is formally designated as Quetiapine EP Impurity N [6] [7]. Analytical characterization confirms a purity threshold of >95% (HPLC) for certified reference materials, ensuring reliability for method validation [7]. Crucially, in silico (Q)SAR assessments predict its genotoxic potential based on structural alerts associated with the piperazine nitrogens, warranting strict control in pharmaceutical products [2].
Table 1: Structural and Chemical Properties of Quetiapine Impurity-N
Property | Specification |
---|---|
CAS Number | 1800291-86-4 |
Molecular Formula | C₂₉H₄₁N₅O₃S |
Molecular Weight | 539.73 g/mol |
IUPAC Name | 2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol |
Pharmacopoeial Status | European Pharmacopoeia (EP) Impurity N |
Reference Material Purity | >95% (HPLC) |
The control of Quetiapine Impurity-N is mandated under stringent global regulatory frameworks due to its classification as a potential carcinogen. Regulatory bodies including the FDA (2024 Revision 2), EMA (2024), and Health Canada (2024) have established binding Acceptable Intake (AI) limits for such NDSRIs [4]. These limits derive from carcinogenic potency categorization (Category 2-4), where Impurity-N falls under intermediate risk due to structural features influencing metabolic activation via α-hydroxylation [2] [4]. For Quetiapine products, the specification limit for analogous NDSRIs like NDAQ (structurally related to Impurity-N) is set at 433.84 ppb (equivalent to 400 ng/day AI) [2]. Regulatory guidelines explicitly require manufacturers to implement validated UPLC-ESI-MS/MS methods capable of detecting this impurity at parts-per-billion levels, reflecting its significant toxicological profile [2] [4].
Table 2: Global Regulatory Standards for NDSRIs Including Quetiapine Impurity-N
Regulatory Body | Guideline Update | Key Requirement | Acceptable Intake (AI) Framework |
---|---|---|---|
FDA (USA) | Revision 2 (Sept 2024) | Mandatory NDSRI risk assessment | Category-based AI limits (18–1500 ng/day) |
EMA (EU) | Ph. Eur. Monograph 2034 (2024) | Universal application to active substances | AI aligned with ICH M7 R2 |
Health Canada | Updated Guidance (March 2024) | Level III notifications for process changes | Appendix 1 with compound-specific AIs |
TGA (Australia) | Revised Limits (Oct 2024) | Harmonization with EMA determinations | Internationally recognized AI values |
During drug development and manufacturing, rigorous control of Quetiapine Impurity-N is integral to ICH Q3A/B and ICH M7 compliance [4]. Its formation is linked to secondary amine nitrosation during synthesis or storage, necessitating root-cause analysis and process optimization [2] [4]. Manufacturers employ design of experiments (DoE) approaches to mitigate this impurity by controlling critical parameters such as:
Table 3: Analytical Techniques for Quetiapine Impurity-N Detection
Technique | Conditions/Settings | Sensitivity | Application Scope |
---|---|---|---|
UPLC-ESI-MS/MS | HSS T3 column; 0.1% formic acid/MeCN gradient | LOD: 2 ppb; LOQ: 5 ppb | Release testing; stability studies |
HPLC-UV | C18 column; phosphate buffer/ACN | LOQ: 100 ppb | In-process control (limited sensitivity) |
(Q)SAR Prediction | Sarah Nexus™/Lazar™ software | N/A | Genotoxicity risk classification |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8